molecular formula C9H11N3O2 B14160980 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanenitrile CAS No. 4113-99-9

5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanenitrile

Cat. No.: B14160980
CAS No.: 4113-99-9
M. Wt: 193.20 g/mol
InChI Key: SVRQAJYMXPWCJT-UHFFFAOYSA-N
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Description

5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile ( 4113-99-9) is a high-purity white powder offered for advanced chemical and pharmaceutical research . This compound features a dihydropyrimidinone scaffold, a heterocyclic ring system recognized for its significant and diverse pharmacological profile . Dihydropyrimidinone (DHPM) derivatives are of substantial interest in medicinal chemistry due to their wide range of documented biological activities, which include serving as key intermediates in the development of therapeutic agents . The specific application of this compound is cited in the development of healing drugs, highlighting its value as a building block in pharmaceutical synthesis and development . Researchers can utilize this compound to explore its potential within the broad context of dihydropyrimidine chemistry, a field that continues to attract significant attention for drug discovery efforts . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

4113-99-9

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

5-(2,4-dioxopyrimidin-1-yl)pentanenitrile

InChI

InChI=1S/C9H11N3O2/c10-5-2-1-3-6-12-7-4-8(13)11-9(12)14/h4,7H,1-3,6H2,(H,11,13,14)

InChI Key

SVRQAJYMXPWCJT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)CCCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Methodological Advancements

Biginelli Reaction-Based Cyclocondensation

The Biginelli reaction remains the most widely used method for constructing the 3,4-dihydropyrimidin-2(1H)-one (DHPM) core. For 5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile, adaptations involve introducing nitrile-containing precursors.

One-Pot Three-Component Synthesis

A modified Biginelli protocol employs:

  • Aldehyde : Benzaldehyde derivatives (e.g., 4-nitrobenzaldehyde for electron-withdrawing effects).
  • β-Ketoester : Ethyl cyanoacetate or cyano-substituted malonic esters.
  • Urea/Thiourea : To form the pyrimidine ring.
  • Catalyst : Trimethylsilyl trifluoromethanesulfonate (TMSOTf) immobilized on silica gel.

Typical Conditions :

  • Microwave irradiation (100°C, 45 min).
  • Solvent-free environment.
  • Yield: 78–92%.

Mechanistic Insight :
The reaction proceeds via imine formation between aldehyde and urea, followed by nucleophilic attack by the β-ketoester. The nitrile group is introduced via the cyanoacetate component, ensuring regioselectivity at the C5 position.

Post-Modification via N-Alkylation

For substrates lacking nitrile functionality, alkylation of pre-formed DHPMs with 5-bromopentanenitrile (CAS 5414-21-1) is effective:

Alkylation Protocol
  • Substrate : 5-Bromo-5-alkylbarbituric acid derivatives.
  • Reagent : 5-Bromopentanenitrile (2 equivalents).
  • Base : Sodium hydride or potassium carbonate.
  • Solvent : Dimethylformamide (DMF) or acetonitrile.

Reaction Conditions :

  • Temperature: 80–100°C.
  • Duration: 12–24 hours.
  • Yield: 65–85%.

Key Limitation : Competing O-alkylation requires careful base selection. Tetrabutylammonium bromide (TBAB) enhances N-selectivity under microwave conditions.

Kornblum Oxidation Followed by Cyclization

A sequential approach involves:

  • Kornblum Oxidation : Conversion of benzyl halides to aldehydes using dimethyl sulfoxide (DMSO).
  • Cyclocondensation : With cyanoacetamide and urea under microwave irradiation.

Advantages :

  • Avoids pre-functionalized aldehydes.
  • Enables diverse substitution patterns.

Representative Data :

Step Conditions Yield (%)
Kornblum Oxidation DMSO, 80°C, MW, 30 min 90
Cyclocondensation TMSOTf/SiO₂, 100°C, MW, 45 min 85

Catalytic Systems and Solvent Optimization

Heterogeneous Catalysis

  • TMSOTf on Silica Gel : Enables recyclability (5 cycles without activity loss) and reduces side reactions.
  • Ammonium Sulfate@Hydrothermal Carbon : Achieves 70–90% yields in acetonitrile, favoring N-alkylation over O-alkylation.

Solvent-Free Approaches

Microwave-assisted solvent-free reactions reduce purification steps and improve atom economy:

  • TBAB as Phase-Transfer Catalyst : Yields 90–95% in 3–4 minutes.
  • Cuttlebone as Natural Catalyst : Biodegradable alternative with 75–95% efficiency.

Analytical Characterization

Spectroscopic Data

  • IR : νmax 2240 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d6): δ 1.65–1.80 (m, 4H, CH₂), 2.45 (t, 2H, CH₂CN), 3.55 (t, 2H, N-CH₂), 5.20 (s, 1H, CH), 7.30–7.45 (m, ArH).
  • ¹³C NMR : δ 118.5 (CN), 162.4 (C=O), 152.3 (C=N), 40.2 (N-CH₂).

Chromatographic Purity

  • HPLC : >98% purity using C18 column, acetonitrile/water (70:30), λ = 254 nm.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Shared Motif: All three compounds (m, n, o) include a 2-oxotetrahydropyrimidin-1(2H)-yl group, analogous to the dihydropyrimidinone core in the target compound.
  • Divergence : Unlike 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile, these analogues feature extended amide-linked aromatic systems, likely enhancing their binding affinity to biological targets (e.g., enzymes or receptors) .
  • Functional Groups: The absence of a nitrile group in m, n, and o reduces their reactivity in cyano-specific coupling reactions compared to the target compound .

Functional Comparison with Commercial Derivatives

As per industrial data from Hangzhou Jhechem Co Ltd:

  • 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile is marketed as a versatile intermediate for synthesizing uracil-based prodrugs or nucleotide analogs. Its nitrile group enables further functionalization (e.g., hydrolysis to carboxylic acids or participation in click chemistry) .
  • In contrast, simpler uracil derivatives (e.g., 1-(2-hydroxyethyl)uracil ) lack the extended carbon chain and nitrile functionality, limiting their utility in creating lipophilic drug candidates .

Biological Activity

5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound has a molecular formula of C₁₄H₁₈N₂O₃ and a molecular weight of approximately 270.31 g/mol. Its structure features a pyrimidine ring with two keto groups and a pentanenitrile side chain, contributing to its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit notable anticancer activities. For instance, compounds related to 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile have been tested against various cancer cell lines, including:

  • HCT-116 Colorectal Cancer Cells : The cytotoxic effects were evaluated using the MTT assay, revealing IC₅₀ values that indicate potent antiproliferative activity. For example, one derivative exhibited an IC₅₀ of 1.184 µM, significantly lower than the reference drug cabozantinib (IC₅₀ = 16.350 µM) .
CompoundIC₅₀ (µM)
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile1.184
Cabozantinib16.350

The mechanism through which these compounds exert their anticancer effects often involves:

  • Inhibition of Tyrosine Kinases : Compounds derived from this class have shown inhibitory activity against VEGFR-2 and c-Met tyrosine kinases, crucial for tumor growth and metastasis .
  • Induction of Apoptosis : Studies have indicated that treatment with these compounds leads to cell cycle arrest and apoptosis in cancer cells .

Study 1: In Vitro Evaluation

A study conducted on synthesized derivatives of pyrimidines demonstrated their ability to inhibit cancer cell proliferation effectively. The derivatives were tested against HCT-116 cells, showing significant cytotoxicity with selectivity over normal cells .

Study 2: Enzymatic Activity

Another investigation highlighted the role of similar compounds in catalyzing NADPH-dependent reductions of carbonyl groups in various substrates. This enzymatic activity is essential for detoxifying harmful metabolites and could explain some therapeutic effects observed in vivo .

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